Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic nitrogen-containing compound with the molecular formula C8H13NO2. This compound is notable for its unique structure, which includes a three-membered ring fused to a six-membered ring, making it an interesting subject for various chemical and pharmaceutical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate. This reaction is typically catalyzed by dirhodium(II) complexes under low catalyst loadings (0.005 mol %), which allows for the formation of either exo- or endo-isomers with high diastereoselectivity . The reaction conditions are mild, and the process does not require chromatographic purification, making it efficient for industrial applications .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that can be conducted in flow reactors. The use of dirhodium(II) catalysts in flow chemistry has been shown to improve the efficiency and yield of the cyclopropanation process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Cyclopropanation: The primary reaction used in its synthesis.
Hydrolysis: Conversion to corresponding carboxylic acids under acidic or basic conditions.
Oxidation and Reduction: Can be oxidized or reduced to form different derivatives, although specific conditions and reagents vary.
Common Reagents and Conditions
Cyclopropanation: Ethyl diazoacetate and dirhodium(II) catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various isomers and derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated as a scaffold for developing new pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into binding sites that are not accessible to more planar molecules, making it a valuable scaffold in drug design . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic nitrogen-containing compound used in antiviral medications.
Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A structurally similar compound with different substituents.
Uniqueness
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific arrangement of atoms and the presence of an ethyl ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYQBDZAXNIXQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200527 | |
Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179236-79-4 | |
Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179236-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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